1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is a chemical compound that features a cyclopropane ring attached to a pyridine ring substituted with a chloro and trifluoromethyl group
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropanecarbonitrile, facilitating the nucleophilic attack on the pyridine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds, such as:
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: This compound also contains a trifluoromethyl group and a chloro substituent, but it has a triazole ring instead of a pyridine ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has a fluorine atom instead of a cyclopropane ring.
1-(3-Chloro-5-trifluoromethyl-2-pyridyl)homopiperazine: This compound features a homopiperazine ring, offering different biological activities and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a pyridine ring substituted with both chloro and trifluoromethyl groups, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6ClF3N2 |
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Molecular Weight |
246.61 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-3-6(10(12,13)14)4-16-8(7)9(5-15)1-2-9/h3-4H,1-2H2 |
InChI Key |
WBMXGOJVIJPBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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